N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Patel, G. K., & Patel, H. S. (2015) reported the synthesis of heterocyclic compounds, including derivatives similar to the queried compound. These were characterized for their structural and spectral properties, contributing to understanding the chemical behavior of such compounds (Patel & Patel, 2015).
Biological Activities
- Ye, L., et al. (2012) explored the separation of compounds related to the queried molecule, contributing to the knowledge of their analytical profiling, which is crucial for their application in biological studies (Ye et al., 2012).
- Grimwood, S., et al. (2011) discussed a novel κ-opioid receptor antagonist structurally similar to the queried compound, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Anticancer Potential
- Bellili, S., et al. (2022) investigated the synthesis of benzamide compounds, which include structures analogous to the queried molecule, and evaluated their mitochondrial reductive function, a parameter important in assessing their anticancer potential (Bellili et al., 2022).
Histone Deacetylase Inhibition
- Zhou, N. Z., et al. (2008) designed and synthesized a compound structurally related to the queried molecule, which showed promise as an anticancer drug through histone deacetylase inhibition (Zhou et al., 2008).
Serotonin Receptor Agonism
- Fujio, M., et al. (2000) synthesized a series of benzamides, including compounds with structural similarities to the queried molecule, and found potent agonistic activity for serotonin receptors, suggesting potential applications in neurology and psychiatry (Fujio et al., 2000).
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-19(16-7-3-2-4-8-16)22-21(28-15)23-20(25)17-9-11-18(12-10-17)29(26,27)24-13-5-6-14-24/h2-4,7-12H,5-6,13-14H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDKSMTWGCNEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.